3-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of several heterocyclic systems, including thiophene, triazole, and thiazole These heterocycles are known for their significant biological and pharmacological activities
Preparation Methods
The synthesis of 3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves multiple steps, typically starting with the preparation of the thiophene and triazole intermediates. The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and carbonyl compounds . The final step involves the sulfonation of the benzene ring and the coupling of the intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Chemical Reactions Analysis
3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other heterocyclic systems like:
Thiophene derivatives: Known for their anticancer and anti-inflammatory properties.
Triazole derivatives: Used as antifungal and antiviral agents.
Thiazole derivatives: Exhibiting antimicrobial and anticancer activities.
3-CHLORO-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of these heterocycles, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C16H13ClN4O2S3 |
---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
3-chloro-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H13ClN4O2S3/c17-11-3-1-4-13(9-11)26(22,23)18-7-6-12-10-25-16-19-15(20-21(12)16)14-5-2-8-24-14/h1-5,8-10,18H,6-7H2 |
InChI Key |
KYHQUXNFJDZEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
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